5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole (CEMFO) is a heterocyclic compound belonging to the oxadiazole class of compounds. It has been studied for its potential applications in medicinal chemistry, materials science and biochemistry. CEMFO is a small, rigid, and hydrophobic molecule that can be synthesized using a variety of methods.
Scientific Research Applications
Synthesis and Characterization
5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole and related compounds are synthesized through various chemical reactions, involving refluxing, esterification, and hydrazinolysis processes. These compounds are characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, confirming their structural integrity and providing insights into their molecular configuration (Mamatha S.V et al., 2019).
Biological Activity
The synthesized compounds exhibit notable biological activities. Specifically, they have shown significant anti-TB activity, with some compounds achieving minimal inhibitory concentration (MIC) values lower than standard treatments. Additionally, these compounds exhibit superior antimicrobial activity, making them potential candidates for further exploration in medical research (Mamatha S.V et al., 2019).
Herbicidal Activity
Research into 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole derivatives also extends into agriculture, where their herbicidal activity has been evaluated. These compounds have demonstrated a moderate to high level of efficacy against various weeds at certain application rates, suggesting their potential as herbicides (H. Tajik, A. Dadras, 2011).
Optical and Electronic Applications
The optical nonlinearity of 1,3,4-oxadiazole derivatives has been measured, revealing that certain compounds behave as optical limiters at specific wavelengths. This property is significant for potential applications in optoelectronics, where materials that can limit the intensity of light are valuable (B. Chandrakantha et al., 2011).
properties
IUPAC Name |
5-(1-chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-6-5-8(3-4-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSHKIGAYPPUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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